Uridine, 5'-amino-2',5'-dideoxy-

Overview

Description

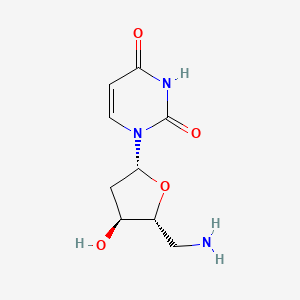

“Uridine, 5’-amino-2’,5’-dideoxy-” is a chemical compound with the molecular formula C11H17N3O4 . It’s a type of uridine, which is a nucleoside, one of the basic components of RNA .

Synthesis Analysis

The synthesis of “Uridine, 5’-amino-2’,5’-dideoxy-” and its analogs has been discussed in various studies . For instance, 5-iodo-5’-amino-2’,5’-dideoxyuridine (AIU, AIdUrd), an analog of IdUrd, was synthesized by LIN et al. (1976) .Molecular Structure Analysis

The molecular structure of “Uridine, 5’-amino-2’,5’-dideoxy-” consists of 11 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 4 oxygen atoms . The molecular weight is 255.27 .Physical And Chemical Properties Analysis

The physical and chemical properties of “Uridine, 5’-amino-2’,5’-dideoxy-” include a predicted density of 1.339±0.06 g/cm3 and a predicted pKa of 9.54±0.10 .Scientific Research Applications

Synthesis and Polymerase Incorporation

Uridine analogs, including 5'-amino-2',5'-dideoxy-uridine, are synthesized for applications in biology, pharmaceuticals, and genomics. Their increased reactivity due to the amino functional groups allows for efficient incorporation into DNA by polymerases, which can be useful in genomic sequence analysis (Wolfe et al., 2002).

Synthesis for Anti-HIV Activity

Compounds like 5-[N-(6-amino-hexyl)-acrylamide]-2′,3′-didehydro-2′,3′-dideoxy-uridine have been synthesized for potential use in creating nucleotide probes with fluorescent labels, and they have been screened for anti-HIV activity (Ciurea et al., 2001).

Functionalization of Nucleosides

5'-Amino-2',5'-dideoxy-uridine derivatives have been used in the functionalization of the 2' and 3' carbons of β-D-nucleosides. This method offers a new approach to modifying nucleosides, potentially useful in creating inhibitors of HIV-specific reverse transcriptase (Wu & Chattopadhyaya, 1989).

Conformation and Molecular Interactions

The molecular conformations of derivatives like 5-methoxymethyl-5′-amino-2′,5′-dideoxy-uridine have been studied to understand their interactions in biological systems. These studies can inform the design of antiviral drugs and therapeutic agents (Tourigny et al., 1989).

Potential Antiviral Agents

Research into the synthesis of 2',3'-dideoxy-L-pyrimidine nucleosides, including derivatives of uridine, explores their potential as antiviral agents against HIV and hepatitis B virus (Lin et al., 1994).

properties

IUPAC Name |

1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4/c10-4-6-5(13)3-8(16-6)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4,10H2,(H,11,14,15)/t5-,6+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABYZQSMQSHNEMQ-SHYZEUOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80189509 | |

| Record name | Uridine, 5'-amino-2',5'-dideoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Uridine, 5'-amino-2',5'-dideoxy- | |

CAS RN |

35959-38-7 | |

| Record name | Uridine, 5'-amino-2',5'-dideoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035959387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uridine, 5'-amino-2',5'-dideoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4'-([1,1'-Biphenyl]-2,2'-diylbis(oxy))dianiline](/img/structure/B1269472.png)

![(2,5-Dioxopyrrolidin-1-yl) 3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B1269480.png)

![[4,5,6-Triacetyloxy-2-(bromomethyl)oxan-3-yl] acetate](/img/structure/B1269488.png)

![ethyl (2Z)-3-[(4-chlorophenyl)amino]-2-cyanoacrylate](/img/structure/B1269493.png)